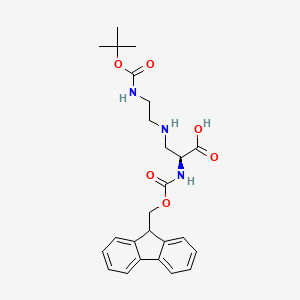

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Description

BenchChem offers high-quality Fmoc-L-Dap(2-Boc-aminoethyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Dap(2-Boc-aminoethyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJAPHFLQZYCNI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Dap(2-Boc-aminoethyl)-OH CAS 2250436-46-3 properties

This is an in-depth technical guide on Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS 2250436-46-3).

The Chiral Scaffold for PNA Synthesis and Branched Peptidomimetics

Executive Summary

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS 2250436-46-3) is a specialized, high-value amino acid derivative used primarily in the synthesis of Peptide Nucleic Acids (PNA) and branched peptidomimetics . Structurally, it is an L-2,3-diaminopropionic acid (Dap) core where the side-chain amine is alkylated with a 2-Boc-aminoethyl group.

This molecule serves as a chiral backbone precursor . Unlike standard achiral PNA monomers (based on N-(2-aminoethyl)glycine), this reagent introduces chirality at the

Chemical Identity & Structural Analysis[1]

The compound is effectively a "pre-organized" scaffold containing three distinct nitrogen functionalities, two of which are protected orthogonally to allow site-specific chemistry.

| Feature | Specification |

| Chemical Name | N |

| Synonyms | Fmoc-4-azalysine(Boc); Fmoc-L-Dap(Boc-aminoethyl)-OH |

| CAS Number | 2250436-46-3 |

| Molecular Formula | C |

| Molecular Weight | 469.53 g/mol |

| Chirality | L-configuration (S-configuration at |

| Appearance | White to off-white crystalline powder |

Structural Breakdown

- -Amine: Protected by Fmoc (Base-labile).[1][2] Used for chain elongation.[1]

-

Side Chain: A 2-aminoethyl group attached to the

-nitrogen of Dap.-

Internal Nitrogen (

-N): A secondary amine . In the commercial reagent, this is typically free (unprotected) or protonated, making it a nucleophilic handle for functionalization (e.g., nucleobase attachment). -

Terminal Nitrogen (

-N): Protected by Boc (Acid-labile). Stable to Fmoc removal conditions; cleaved during final resin release (TFA).

-

Figure 1: Functional topology of Fmoc-L-Dap(2-Boc-aminoethyl)-OH. The internal secondary amine is the critical "pivot point" for advanced synthesis.

Physicochemical Properties[1][3][5][6][7]

| Property | Value | Notes |

| Solubility | Soluble in DMF, DMSO, DCM | Hydrophobic Fmoc group aids organic solubility. |

| Melting Point | 152–154 °C (Dec.) | Typical for high-MW amino acid derivatives. |

| Purity | Critical for SPPS to prevent deletion sequences. | |

| Optical Rotation | (c=0.1 in MeOH). Confirming L-configuration. | |

| Storage | 2–8 °C, Desiccated | Hygroscopic; store under inert gas if possible. |

Applications & Synthetic Utility

A. Chiral PNA (Peptide Nucleic Acid) Synthesis

This is the primary high-value application. Standard PNA is achiral. By using this L-Dap derivative, researchers can synthesize Chiral PNA monomers directly on the solid phase or in solution.

-

Mechanism: The free internal secondary amine reacts with a nucleobase-acetic acid (e.g., Thymine-CH

-COOH) to form the PNA monomer unit. -

Benefit: The L-configuration at the

-carbon pre-organizes the PNA backbone into a right-handed helix, significantly increasing the melting temperature (

B. Branched Peptides & Dendrimers

The secondary amine acts as a branch point. Unlike Lysine (primary amine), the secondary amine here allows for the creation of tertiary amide linkages , which are more resistant to proteolysis.

-

Use Case: Synthesizing multivalent drug display systems or ubiquitin-like conjugates.

C. 4-Azalysine Peptidomimetics

If the internal amine is left unfunctionalized (protonated at physiological pH), the residue mimics Lysine but with altered H-bonding capability and a lower pKa (due to the proximity of the nitrogens). This is useful for:

-

Cell Penetrating Peptides (CPPs): Increasing cationic charge density.

-

pH-Responsive Switches: The secondary amine can act as a pH sensor within a peptide sequence.

Experimental Protocols

Workflow 1: Incorporation into SPPS (Standard Coupling)

Use this protocol to insert the scaffold into a peptide chain.

-

Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

-

Activation:

-

Reagent: HATU (0.95 eq) and HOAt (0.95 eq) are preferred over HBTU due to the steric bulk of the side chain.

-

Base: DIEA (2.0 eq).

-

Stoichiometry: Use 3–4 equivalents of Fmoc-L-Dap(2-Boc-aminoethyl)-OH relative to resin loading.

-

-

Coupling: Shake at room temperature for 1–2 hours.

-

Note: The internal secondary amine is nucleophilic. If it is free in your specific batch (check CoA), it must be protected or reacted immediately after coupling to prevent self-branching during subsequent cycles. However, most commercial forms for direct SPPS have this amine protected or intended for immediate functionalization.

-

If the internal amine is free: Perform "Sub-monomer PNA Synthesis" (see below).

-

Workflow 2: On-Resin PNA Base Attachment (Sub-monomer Method)

Use this protocol to attach a nucleobase (A, T, C, G) to the scaffold.

-

Coupling of Scaffold: Couple Fmoc-L-Dap(2-Boc-aminoethyl)-OH to the resin as above. Do not remove the Fmoc group yet.

-

Functionalization of Internal Amine:

-

Dissolve Nucleobase-Acetic Acid (e.g., Thymine-1-acetic acid) (4 eq).

-

Activate with HATU (3.8 eq) and DIEA (8 eq) in DMF.

-

Add to the resin-bound scaffold.[3] React for 2–4 hours (double coupling recommended).

-

Result: The nucleobase is now attached to the

-nitrogen via a tertiary amide bond.

-

-

Fmoc Deprotection: Wash resin, then treat with 20% Piperidine/DMF to remove the N-terminal Fmoc.

-

Continue Synthesis: Couple the next PNA monomer or amino acid.

Figure 2: Decision tree for on-resin utilization of the scaffold.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Coupling Efficiency | Steric hindrance from the bulky side chain. | Use HATU/HOAt instead of HBTU. Increase temperature to 40°C (microwave assisted) for short bursts. |

| Incomplete Functionalization | The secondary amine ( | Use symmetric anhydrides or high concentrations of activated acid. Perform "Double Coupling". |

| Aggregation | PNA sequences are prone to aggregation (especially G-rich). | Use ChemMatrix resin (PEG-based) for better swelling. Add chaotropic salts (LiCl) during coupling. |

| Racemization | Over-activation of the C-terminal acid. | Maintain base (DIEA) concentration |

References

- Englund, E. A., & Appella, D. H. (2007). Gamma-substituted peptide nucleic acids constructed from L-lysine are a versatile scaffold for multifunctional display. Angewandte Chemie International Edition, 46(8), 1414-1418. (Context on chiral PNA scaffolds).

- Corradini, R., et al. (2011). Peptide nucleic acids with a structurally constrained chiral backbone. Current Topics in Medicinal Chemistry, 11(12), 1535-1554.

Sources

Structural and Functional Analysis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH versus Native Lysine in Peptide Synthesis and Drug Discovery

An In-Depth Technical Guide:

Abstract

In the landscape of modern peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. Among the myriad of available building blocks, lysine analogs play a pivotal role due to the fundamental importance of lysine's primary amine in biological interactions and as a site for chemical modification. This guide provides a comprehensive analysis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH, a versatile lysine surrogate, comparing its core structure, physicochemical properties, and functional implications against native L-lysine. We will explore the nuanced differences in side-chain architecture and reactivity, providing field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. This analysis aims to equip scientists with the foundational knowledge required to strategically leverage this unique building block in advanced peptide design and synthesis.

Part 1: Core Structural and Physicochemical Dissection

A thorough understanding of a synthetic building block begins with a detailed examination of its structure in comparison to its natural counterpart. While both Fmoc-L-Dap(2-Boc-aminoethyl)-OH and Fmoc-L-Lys(Boc)-OH provide a protected primary amine on a side chain, their underlying architecture imparts distinct properties.

Comparative Molecular Architecture

The fundamental difference lies in the composition and length of the side chain. Native lysine possesses a flexible four-carbon (butylamine) chain separating the α-carbon from the ε-amino group.[1] In contrast, Fmoc-L-Dap(2-Boc-aminoethyl)-OH is a derivative of L-2,3-diaminopropionic acid (Dap), featuring a shorter linkage that incorporates a nitrogen atom, forming an ethylenediamine moiety. This structural variance is not trivial; it directly influences side-chain flexibility, basicity, and steric profile.

The Role of Orthogonal Protecting Groups

Successful Solid-Phase Peptide Synthesis (SPPS) is contingent on a strategy of orthogonal protection, wherein different protecting groups can be removed under distinct conditions without affecting others.[2] The Fmoc/tBu strategy is a prime example of this principle.

-

Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group : This group protects the alpha-amine of the amino acid.[3] Its key feature is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][][5] This allows for its repeated removal at each cycle of peptide chain elongation.

-

Side-Chain Boc (tert-Butoxycarbonyl) Group : This group protects the nucleophilic side-chain amine (Nε in lysine, and the terminal amine in the Dap analog).[3] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] This cleavage is typically performed during the final step of synthesis, concurrently with the cleavage of the peptide from the resin support.[6]

This orthogonality ensures that the side-chain amine remains inert during peptide bond formation, preventing unwanted branching or side reactions.[3][]

Comparative Physicochemical Data

The structural variations between the lysine and the Dap analog's side chains lead to significant differences in their physicochemical properties, which in turn affect their function within a peptide.

| Feature | Native Lysine Side-Chain | Fmoc-L-Dap(2-Boc-aminoethyl)-OH Side-Chain | Causality and Implication |

| Composition | Butylamine | Ethylenediamine | The presence of an additional nitrogen atom in the Dap analog's side chain introduces a different electronic environment. |

| Length (α-C to terminal N) | 5 atoms (Cβ, Cγ, Cδ, Cε, Nε) | 5 atoms (Cβ, N, C, C, N) | While the atom count is the same, the bond types and angles differ, leading to a potentially altered spatial projection. |

| Flexibility | High (rotation around 4 C-C single bonds) | Moderately High (rotation around C-C and C-N bonds) | The lysine side chain is generally considered more flexible, which can be critical for binding interactions but may also lead to entropic penalties. |

| Side-Chain pKa (unprotected) | ~10.5 (ε-NH₂)[][9] | Estimated ~8.1-8.5 (terminal NH₂)[10] | The electron-withdrawing effect of the proximal amide bond and the second nitrogen atom in the Dap backbone significantly lowers the pKa of its terminal amine compared to lysine's. This is a critical functional differentiator. |

Part 2: Functional Consequences in Peptide Synthesis and Bioconjugation

The decision to substitute lysine with its Dap analog is driven by the functional consequences of their structural differences. These consequences manifest during peptide synthesis, in the final properties of the peptide, and in its suitability for post-synthetic modification.

Impact on Peptide Structure and Activity

The substitution of lysine can profoundly impact a peptide's biological function. The shorter, potentially more constrained side chain of diaminopropionic acid (Dap) derivatives has been shown to modulate biological activity. In studies on antimicrobial peptides (AMPs), replacing lysine with shorter-chain analogs like Dap systematically decreased hemolytic activity against human red blood cells while preserving potent antibacterial activity.[11] This significantly improves the therapeutic index, a critical parameter in drug development.[11][12] This effect is attributed to the altered spatial arrangement and basicity of the side-chain amine, which fine-tunes the peptide's interaction with bacterial versus mammalian cell membranes.

Reactivity and Site-Selective Modification

Lysine residues are the most common target for chemical modification and bioconjugation in native proteins due to the high nucleophilicity of the ε-amino group.[][9] However, achieving site-selectivity can be challenging when multiple lysines are present.[9]

The lower pKa of the Dap analog's side-chain amine is a key advantage. It allows for more selective deprotonation and reaction at physiological or near-physiological pH compared to the lysine ε-amino group.[13] While the N-terminal α-amino group of a peptide (pKa ~8) can compete, the Dap side chain offers a distinct reactivity profile from lysine, enabling kinetically controlled labeling strategies.[14] This is particularly valuable for synthesizing well-defined antibody-drug conjugates (ADCs) or other complex bioconjugates where precise control over the modification site is paramount.[9]

Fmoc-L-Dap(2-Boc-aminoethyl)-OH serves as an excellent building block for creating branched or cyclic peptides.[15][16][17] The orthogonally protected side-chain amine can be unmasked on-resin to serve as an attachment point for another peptide chain or for cyclization via lactam bridge formation.[17]

Part 3: Experimental Protocols and Methodologies

A self-validating protocol is one where the steps are clear, the causality is explained, and checkpoints are included to verify progress. The following protocols for Fmoc-based SPPS are designed with this principle in mind.

Standard Workflow for Fmoc-SPPS

The iterative process of Fmoc-SPPS involves two key steps per cycle: Nα-Fmoc deprotection and coupling of the next amino acid. This workflow is applicable for incorporating both standard Fmoc-L-Lys(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

Protocol 3.1.1: Single Amino Acid Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a suitable reaction vessel. The resin should be swollen in DMF for at least 30 minutes prior to the first coupling.[18]

-

Amino Acid Activation:

-

In a separate vial, dissolve 0.5 mmol (5 eq) of the incoming Fmoc-amino acid (either Fmoc-L-Lys(Boc)-OH or the Dap analog) and 0.45 mmol (4.5 eq) of an activator like HATU in DMF.

-

Add 1.0 mmol (10 eq) of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 5-10 minutes. Causality: Pre-activation forms the highly reactive acyl-O-phosphonium intermediate, ensuring efficient peptide bond formation.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Verification (Kaiser Test):

-

Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol.

-

Perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling (free primary amines are present). A negative result (yellow/colorless beads) indicates successful coupling.

-

Self-Validation: If the test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution. This ensures maximal yield and prevents deletion sequences.

-

-

Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.

-

Agitate for an additional 15 minutes. Causality: The two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene byproduct.

-

-

Final Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine is removed, as it would neutralize the subsequent coupling reaction. The resin is now ready for the next coupling cycle.

Conclusion and Strategic Recommendations

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is far more than a simple structural mimic of lysine. Its unique ethylenediamine side chain introduces critical changes in basicity, nucleophilicity, and steric profile that can be strategically exploited in drug discovery and chemical biology.

-

Choose Fmoc-L-Lys(Boc)-OH when: The goal is to replicate a native peptide sequence, or when the specific length and flexibility of the lysine side chain are known to be essential for biological activity.[1] It remains the gold standard for mimicking natural protein structures.[1]

-

Choose Fmoc-L-Dap(2-Boc-aminoethyl)-OH when:

-

Performing structure-activity relationship (SAR) studies to probe the importance of side-chain length and basicity.[16]

-

Designing peptides with an improved therapeutic index, particularly in applications like antimicrobial peptides where reduced hemolytic toxicity is desired.[11][12]

-

Synthesizing complex architectures such as branched, cyclic, or conjugated peptides, where the unique reactivity of the side-chain amine can be leveraged for site-selective modifications.[16][17]

-

By understanding the fundamental differences between these two building blocks, researchers can move beyond simple substitution and begin to rationally design peptides with precisely tailored properties, accelerating the development of next-generation peptide-based therapeutics.

References

- Vertex AI Search. (2026).

- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.

- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- BOC Sciences. (2026). Protected Peptides: Essential Building Blocks for Research.

- LifeTein®. (2026). Basic Peptides synthesis introduction.

- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- Chem-Impex. (2026). Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

- MDPI. (2022).

- PubMed. (2020).

- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.

- BOC Sciences. (2026).

- ResearchGate. (2025).

- BOC Sciences. (2026).

- Nowick Laboratory, UC Irvine. (2020).

- AAPPTec. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- PMC. (2021).

- PMC. (2021).

- Journal of the American Chemical Society. (2023).

- APExBIO. (2026). Fmoc-Dap(Boc)-OH - Protected Amino Acid Building Block.

- PMC. (2011). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.

- Sigma-Aldrich. (2026). Fmoc-Dap(Boc)-OH ≥97.0% HPLC 162558-25-0.

- RSC Publishing. (2017).

- Sigma-Aldrich. (2026). Fmoc-Dap(Boc)-OH ≥97.0% HPLC 162558-25-0.

- ResearchGate. (2026). Side chain structures of the -amino acids Lys, Orn, Dab, Dap, diMe Lys, homo Arg.

- ResearchGate. (2025). Site-Selective Lysine Modification of Native Proteins and Peptides via Kinetically Controlled Labeling.

- Sigma-Aldrich. (2026). Fmoc-Dap(Boc)-OH ≥97.0% HPLC 162558-25-0.

- Sigma-Aldrich. (2026). Fmoc-Dap-OH ≥97.0% HPLC 181954-34-7.

- Activotec. (2026). Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis.

- BenchChem. (2025). A Head-to-Head Comparison: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.

- Aapptec Peptides. (2026). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.

- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)

- PMC. (2024). Dimerization and lysine substitution of melittin have differing effects on bacteria.

- PMC. (2021).

- RayBiotech. (2026). Fmoc-Dap(Boc)-OH.

- PubChem. (2026). Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628.

- ChemPep. (2026). 71989-26-9 | Fmoc-Lys(Boc)-OH.

- Chem-Impex. (2026). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. chempep.com [chempep.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimerization and lysine substitution of melittin have differing effects on bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

Fmoc-L-Dap(2-Boc-aminoethyl)-OH: The Cationic Backbone for Next-Gen Peptide Therapeutics

Executive Summary

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS: 2250436-46-3) is a specialized non-natural amino acid derivative used primarily in the synthesis of cell-penetrating peptides (CPPs) , peptide nucleic acid (PNA) conjugates , and gene delivery vectors .[1][] Chemically, it is an L-2,3-diaminopropionic acid (Dap) backbone modified at the

Its critical value in research lies in its dual-functionality :

-

Physicochemical Modulation: The internal secondary amine provides a pKa (~6.5–7.0) ideal for the proton sponge effect , facilitating endosomal escape in drug delivery.

-

Structural Versatility: It serves as a scaffold for sub-monomer PNA synthesis and site-specific branching, allowing researchers to construct complex peptide-oligonucleotide conjugates (POCs) directly on the solid phase.

Chemical Identity & Structural Significance[1][2]

Molecule Breakdown

The molecule is best understood as a 4-azalysine derivative with a specific ethyl spacer.

-

Core Scaffold: L-Dap (L-2,3-Diaminopropionic acid).

-

Protection:

-

N

: Fmoc (Base-labile, for SPPS). -

Side Chain Terminus: Boc (Acid-labile, removed during TFA cleavage).

-

-

Functional Modification: The

-amine of Dap is alkylated with a 2-(Boc-amino)ethyl group.[]-

Resulting Side Chain: -CH₂-NH-CH₂-CH₂-NH-Boc.

-

Key Properties

| Property | Value/Description | Significance |

| Molecular Weight | 469.53 g/mol | -- |

| Formula | C₂₅H₃₁N₃O₆ | -- |

| Side Chain pKa | ~6.8 (Secondary Amine) | Critical for pH-responsive charging (endosomal escape). |

| Solubility | High in DMF, NMP | Compatible with standard SPPS workflows. |

| Chirality | L-Configuration | Preserves natural peptide helical propensity; essential for chiral PNA. |

Structural Diagram

The following diagram illustrates the chemical connectivity and the critical "Proton Sponge" active site.

Caption: Structural decomposition highlighting the secondary amine (green) responsible for pH-buffering and the terminal Boc-protected amine (blue) for cationic charge generation.

Core Applications in Research

Cell-Penetrating Peptides (CPPs) & Gene Delivery

The primary application of Fmoc-L-Dap(2-Boc-aminoethyl)-OH is in the design of cationic delivery vectors . Unlike Lysine (pKa ~10.5), which is permanently protonated at physiological pH, the secondary amine in this residue has a pKa closer to neutral.

-

Mechanism (Proton Sponge Effect):

-

Extracellular (pH 7.4): The secondary amine is largely uncharged, reducing toxicity and preventing non-specific binding.

-

Endosome (pH 5.0): Upon cellular uptake, the acidic environment protonates the secondary amine.

-

Osmotic Swelling: This influx of protons (and counter-ions like Cl⁻) causes osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytosol.

-

Peptide Nucleic Acid (PNA) Synthesis

This reagent acts as a chiral backbone scaffold for Gamma-PNA (γPNA) or PNA-peptide chimeras.

-

Chiral Induction: Incorporating L-Dap derivatives into PNA backbones induces a preferred helical handedness (right-handed), which significantly increases binding affinity and specificity for DNA/RNA targets compared to achiral PNA.

-

Sub-Monomer Synthesis: Researchers can use this "blank" backbone to attach nucleobases (A, T, C, G) via the secondary amine after the backbone is synthesized or in solution, allowing for the creation of modified PNA monomers (e.g., with fluorescent bases).

Bio-orthogonal Ligation

The secondary amine, if selectively deprotected or accessed, serves as a unique handle for reductive amination or acylation with specific tags (fluorophores, drugs) without interfering with the primary amines of Lysine residues (which are usually Boc-protected during synthesis).

Technical Protocols & Methodologies

Solid Phase Peptide Synthesis (SPPS)

Standard Protocol: Fmoc chemistry on Rink Amide or Wang resin.

-

Resin Swelling: DCM (20 min).

-

Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor the secondary amine; it is stable to piperidine.

-

Coupling (Critical Step):

-

Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

-

Stoichiometry: Use 3-4 equivalents of the amino acid.

-

Time: 45–60 minutes.

-

Expert Tip: The bulky side chain may slow down coupling. Double coupling is recommended if the sequence is hydrophobic.

-

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Cleavage & Deprotection

To release the peptide and remove the Boc group (yielding the primary amine) and the Fmoc group (if terminal).

-

Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

-

Duration: 2–3 hours at room temperature.

-

Post-Processing: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Result: The side chain becomes -CH₂-NH₂⁺-CH₂-CH₂-NH₃⁺ (fully protonated polyamine).

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Low Coupling Efficiency | Steric hindrance from the bulky side chain. | Use HOAt as an additive; increase temperature to 50°C (microwave assisted). |

| Racemization | Base-catalyzed proton abstraction at the | Use Collidine or TMP instead of DIEA/NMM as the base. |

| Aggregation | Hydrophobic interactions of the protected side chain. | Use NMP or add 0.1M LiCl to the coupling mixture. |

Mechanistic Workflow: The Proton Sponge Effect

This diagram explains why this specific residue is chosen for drug delivery applications over standard Lysine or Arginine.

Caption: Mechanism of endosomal escape facilitated by the buffering capacity of the Dap(aminoethyl) side chain.

References

-

Fisher Scientific. (n.d.). Iris Biotech Fmoc-L-Dap(2-Boc-aminoethyl)-OH. Retrieved from [Link][]

- Corradini, R., et al. (2011). Peptide Nucleic Acids: Methods and Protocols. Methods in Molecular Biology. (Contextual grounding for chiral PNA backbone synthesis).

- Behr, J. P. (1997). The Proton Sponge: A Trick to Enter the Cell the Viruses Did Not Exploit. Chimia. (Foundational theory for using secondary amines in gene delivery).

Sources

Molecular weight and solubility of Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Topic: Molecular weight and solubility of Fmoc-L-Dap(2-Boc-aminoethyl)-OH Content Type: In-depth Technical Guide

Physicochemical Properties, Solubility Profiling, and Application in SPPS

Executive Summary & Compound Identity

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS: 2250436-46-3) is a specialized non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS). Structurally, it is a derivative of L-2,3-diaminopropionic acid (Dap) , where the

This modification creates a 4-azalysine side chain motif. Unlike native lysine, which has a continuous carbon chain, this derivative introduces a secondary amine within the side chain (at the

-

Cationic Peptides: The internal secondary amine provides an additional protonation site, modulating the pKa and hydrophilicity of the peptide.

-

Peptide Nucleic Acid (PNA) Hybrids: The side chain architecture mimics the spacing found in PNA monomers.

-

Branching Points: The secondary amine can serve as a nucleophilic handle for site-specific branching or conjugation if orthogonally deprotected or manipulated.

Core Physicochemical Data

| Property | Specification |

| Chemical Name | |

| Synonyms | Fmoc-azalysine(Boc)-OH; Fmoc-L-4-azalysine(Boc) |

| CAS Number | 2250436-46-3 |

| Molecular Weight | 469.53 g/mol |

| Molecular Formula | |

| Appearance | White to off-white crystalline powder |

| Purity | |

| Chirality | L-configuration |

Structural Analysis & Molecular Logic

The molecular weight of 469.53 Da is derived from the summation of the Fmoc protecting group, the Dap backbone, and the Boc-aminoethyl side chain. Understanding the connectivity is vital for predicting solubility and reactivity.

-

Lipophilic Domain (Fmoc): The fluorenyl moiety dominates the solubility profile, necessitating organic solvents (DMF, NMP).

-

Hydrophilic/Polar Domain (Side Chain): The side chain contains a secondary amine (

) and a carbamate (Boc). While the Boc group reduces polarity, the internal amine introduces hydrogen bond donating/accepting capability, which can influence aggregation on-resin.

Structural Diagram (Graphviz): The following diagram illustrates the hierarchical composition of the molecule and its reactive sites.

Figure 1: Structural decomposition of Fmoc-L-Dap(2-Boc-aminoethyl)-OH highlighting functional domains.

Solubility & Handling Protocols

Reliable incorporation into peptides depends on proper solubilization. As a hydrophobic Fmoc-derivative with a polar core, it exhibits specific solubility characteristics.

Solvent Compatibility Table

| Solvent | Solubility Rating | Concentration Limit | Usage Recommendation |

| DMF (Dimethylformamide) | Excellent | Primary solvent for coupling reactions. | |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | Alternative for difficult sequences; reduces aggregation. | |

| DMSO (Dimethyl Sulfoxide) | Good | Use only if necessary; difficult to remove from resin. | |

| DCM (Dichloromethane) | Moderate | Variable | Good for swelling, but poor for dissolving high concentrations of this specific AA. |

| Water / Alcohols | Insoluble | N/A | Avoid moisture; causes precipitation. |

Dissolution Protocol (Standard 0.2 mmol Scale)

This protocol ensures complete dissolution without inducing premature deprotection or side reactions.

-

Calculate Mass: For a 0.2 mmol coupling (using 5 equivalents), weigh 469.5 mg of the powder.

-

Solvent Addition: Add 2.0 mL of dry DMF to the vial.

-

Vortexing: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly to form a clear, colorless solution.

-

Troubleshooting: If turbidity persists, add 100

L of NMP or sonicate for 1 minute at room temperature. Do not heat above 35°C to prevent Fmoc degradation.

-

-

Activation: Add the coupling reagent (e.g., HATU/DIEA) immediately prior to addition to the resin. Do not pre-activate for >5 minutes to avoid racemization or side-chain cyclization risks.

Synthesis Applications & Experimental Logic

The utility of Fmoc-L-Dap(2-Boc-aminoethyl)-OH lies in its dual-amine character. However, this also presents a specific synthetic challenge: the secondary amine at the

The "Secondary Amine" Challenge

In the structure

-

Scenario A (Standard Coupling): If this secondary amine is protonated or sterically hindered, it may remain inert.

-

Scenario B (Branching Risk): Secondary amines are nucleophilic. During the removal of the Fmoc group from the next amino acid, or during the coupling of the next amino acid, there is a theoretical risk of reaction at this site if it is not fully protected.

-

Mitigation: Most commercial forms of this building block rely on the steric bulk of the Fmoc and the Boc-ethyl tail to minimize reactivity during standard cycles. However, for high-precision sequences, monitoring for branching (double addition) is recommended.

Recommended Coupling Workflow (Graphviz)

The following workflow outlines the optimal path for incorporating this residue into a peptide backbone using SPPS.

Figure 2: SPPS workflow for Fmoc-L-Dap(2-Boc-aminoethyl)-OH incorporation.

Experimental Protocol: Coupling Steps

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[1] Wash with DMF ( -

Activation:

-

Reagent: HATU (0.95 eq relative to AA) and DIEA (2.0 eq).

-

Rationale: HATU is preferred over DIC/HOBt for secondary amine derivatives or bulky side chains to ensure rapid kinetics and minimize racemization.

-

-

Coupling: Add the activated AA solution to the resin.[2] Shake at room temperature for 45–60 minutes .

-

Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).[2] Note that since the resin has a primary amine before coupling, Kaiser is appropriate to check for completion.

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Storage and Stability

-

Conditions: Store at 2–8°C (refrigerated).

-

Desiccation: Keep under inert gas (Argon/Nitrogen) in a desiccator. The Boc group is acid-labile; exposure to acidic fumes in the lab atmosphere can lead to premature deprotection.

-

Shelf Life: 12–24 months if stored correctly. Re-test purity by HPLC if stored >6 months.

References

-

Chem-Impex International. Fmoc-L-Dap(2-Boc-aminoethyl)-OH Product Page. Catalog No. 33464. Accessed 2025.[3][2] Link

-

Sigma-Aldrich (Merck). Fmoc-Dap derivatives and SPPS Reagents. Accessed 2025.[3][2] Link

-

BenchChem. Technical Guide: Incorporation of Diaminopropionic Acid Derivatives in Peptide Synthesis. Link

-

PubChem. Compound Summary: Fmoc-Dap Derivatives. Link

Sources

A Senior Application Scientist's Guide to Fmoc-Dap(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH: Strategic Selection in Advanced Peptide Synthesis

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the constraints of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties.[1] Among the most versatile of these tools are the derivatives of diaminopropionic acid (Dap).

This technical guide provides an in-depth analysis of two closely related yet functionally distinct Dap derivatives: Fmoc-Dap(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH . As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide field-proven insights into the causality behind experimental choices. This whitepaper will dissect their core structural differences, illuminate their distinct applications, and provide robust protocols, empowering researchers to make strategic decisions in their peptide synthesis campaigns.

PART 1: Core Structural and Functional Analysis

The fundamental difference between these two reagents lies in the architecture of their side chains. This seemingly subtle variation has profound implications for the final structure and application of the resulting peptide. Both molecules share an Nα-Fmoc group, which is base-labile, and a side-chain amine protected by an acid-labile Boc group, establishing an essential orthogonal protection scheme for solid-phase peptide synthesis (SPPS).[1][2]

-

Fmoc-Dap(Boc)-OH presents a Boc-protected primary amine directly on the β-carbon of the amino acid backbone.

-

Fmoc-L-Dap(2-Boc-aminoethyl)-OH , also known as Fmoc-azalysine(Boc), incorporates an additional ethylenediamine linker, extending the Boc-protected amine further from the peptide backbone.[3]

This extension is the critical design feature. The choice between them is a strategic one, dictated entirely by the desired spatial relationship between the peptide backbone and the functionality to be introduced at the side-chain amine.

Comparative Data Overview

| Property | Fmoc-Dap(Boc)-OH | Fmoc-L-Dap(2-Boc-aminoethyl)-OH |

| Synonym(s) | Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid | Nα-Fmoc-Nε-Boc-4-azalysine |

| CAS Number | 162558-25-0[4][5][6] | 2250436-46-3[3] |

| Molecular Formula | C23H26N2O6[4][5] | C25H31N3O6[3] |

| Molecular Weight | 426.46 g/mol [4] | 469.5 g/mol [3] |

| Side-Chain Linker | Methylene (-CH2-) | Aminoethyl (-CH2-NH-CH2-) |

| Primary Application | Short-range modifications, lactam bridges, compact labels | Extended modifications, bioconjugation, lysine mimicry[3] |

Structural Visualization

The diagram below illustrates the key structural difference: the extended linker in Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

Caption: Structural comparison of side chains.

PART 2: Strategic Applications and Field Insights

The decision to use one derivative over the other is driven by the specific architectural requirements of the final peptide.

Fmoc-Dap(Boc)-OH: For Compactness and Constrained Structures

This building block is the tool of choice when a primary amine is needed in close proximity to the peptide backbone.

-

Synthesis of Constrained and Cyclic Peptides: A primary application is the formation of lactam bridges.[2] After incorporating Fmoc-Dap(Boc)-OH and another residue with a carboxylate side chain (e.g., Asp or Glu), the side-chain Boc group on Dap can be selectively removed on-resin. A subsequent amide bond formation between the newly freed amine and the acidic side chain creates a cyclic peptide. This conformational constraint is a widely used strategy to improve metabolic stability and binding affinity.[2][7]

-

Short-Range Labeling: When attaching small molecules like fluorescent dyes or chelating agents (e.g., DOTA for medical imaging), the short side chain of Dap ensures the label is held close to the peptide backbone, which can be critical for certain probes and structure-activity relationship (SAR) studies.[1]

-

Lysine Analogue: It can serve as a shorter analogue of lysine in SAR studies to probe the importance of side-chain length for receptor binding.[8]

Fmoc-L-Dap(2-Boc-aminoethyl)-OH: For Extended Reach and Complex Conjugations

The "azalysine" derivative is employed when greater spatial separation between the backbone and a functional moiety is required.

-

Bioconjugation and Drug Development: The extended, flexible linker is ideal for attaching larger payloads, such as polymers (e.g., PEG), toxins for antibody-drug conjugates (ADCs), or imaging agents, without sterically hindering the peptide's interaction with its biological target.[3] This is a crucial consideration in designing peptide-based drugs.[3]

-

Mimicking Lysine: Its structure more closely mimics the length and flexibility of the lysine side chain, making it a suitable replacement in contexts where the precise distance of the terminal amine is critical for biological activity, such as interacting with a specific pocket in a receptor.

-

Advanced Peptide Architectures: The linker provides the necessary reach for forming complex structures like certain types of stapled peptides or for creating branched peptides where one chain extends off the side chain of another.

PART 3: Experimental Methodologies and Protocols

A self-validating protocol relies on understanding the chemistry at each step. The following is a standardized and robust methodology for incorporating these derivatives using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow Visualization: The Fmoc-SPPS Cycle

This diagram illustrates the iterative cycle of deprotection and coupling at the heart of SPPS.

Caption: The iterative workflow of Fmoc-based SPPS.

Detailed Protocol: Incorporation of Fmoc-Dap Derivatives

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide resin.

-

Resin Swelling:

-

Place the resin (e.g., 135 mg, 0.74 mmol/g loading) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5-7 minutes. Drain.

-

Repeat the piperidine treatment for another 5-7 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL). A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 4 equivalents of the chosen amino acid (Fmoc-Dap(Boc)-OH or Fmoc-L-Dap(2-Boc-aminoethyl)-OH ) and 3.9 equivalents of an activating agent (e.g., HCTU) in 1 mL of DMF.

-

Add 8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3 x 2 mL). A negative Kaiser test (colorless/yellow beads) indicates successful coupling.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Protocol: On-Resin Side-Chain Boc Deprotection

This step is performed after the full linear peptide has been synthesized but before cleavage from the resin. It is the key to unlocking the side chain for further modification.

-

Resin Preparation:

-

Ensure the Nα-Fmoc group of the final amino acid is still attached to protect the N-terminus.

-

Wash the resin with dichloromethane (DCM) (3 x 2 mL) to prepare for the acidic treatment.

-

-

Selective Boc Deprotection:

-

Treat the resin with a solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.

-

Causality: This mild acidic condition is sufficient to cleave the side-chain Boc group but not strong enough to cleave the peptide from most acid-labile resins (like Rink Amide) or remove other acid-labile side-chain protecting groups (like tBu, Trt).[1]

-

Agitate for 30 minutes. Drain and repeat once more.

-

Wash thoroughly with DCM (3 x 2 mL) followed by a neutralizing wash with 10% DIPEA in DMF (2 x 2 mL), and finally with DMF (3 x 2 mL).

-

-

Side-Chain Modification:

-

The exposed side-chain amine is now available for on-resin modification (e.g., acylation, labeling, or lactam bridge formation) using standard coupling procedures.

-

Workflow Visualization: Post-Synthesis Modification

Caption: On-resin side-chain modification workflow.

Conclusion

Fmoc-Dap(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH are not interchangeable reagents. They are precision tools that enable rational peptide design. The choice is a deliberate one: Fmoc-Dap(Boc)-OH is selected for creating compact, constrained structures, while Fmoc-L-Dap(2-Boc-aminoethyl)-OH provides the extended reach necessary for complex conjugations and lysine mimicry. Understanding the structural and spatial consequences of this choice is paramount for any researcher aiming to push the boundaries of peptide chemistry. By leveraging the unique properties of each derivative, scientists can engineer novel peptide-based therapeutics, diagnostics, and research tools with enhanced stability, functionality, and biological activity.[1]

References

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. [Link]

-

Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. [Link]

-

Protein synthesis with conformationally constrained cyclic dipeptides. National Institutes of Health (NIH). [Link]

-

Modified synthetic peptides: from therapeutics to chemosensors. Royal Society of Chemistry. [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health (NIH). [Link]

-

Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. PubMed. [Link]

-

Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Semantic Scholar. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Acme Bioscience. [Link]

-

Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. PubMed. [Link]

-

Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 7. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Chemical stability of aminoethyl-modified Dap derivatives

Technical Guide: Chemical Stability & Synthesis of Aminoethyl-Modified Dap Derivatives

Executive Summary

This technical guide addresses the structural integrity, chemical stability, and synthetic handling of aminoethyl-modified 2,3-diaminopropionic acid (Dap) derivatives. Specifically focusing on

The core instability of Dap derivatives arises from their thermodynamic propensity for intramolecular cyclization (

Part 1: Structural Context & The Instability Mechanism

1.1 The Molecule

Aminoethyl-modified Dap typically refers to

1.2 The Core Instability:

-

Mechanism: When the

-carboxyl group is activated (e.g., by HATU/DIC) and the -

Aminoethyl Exacerbation: The presence of the N-aminoethyl group transforms the

-nitrogen into a secondary amine . Secondary amines are often more nucleophilic than primary amines due to inductive effects, significantly accelerating the rate of cyclization compared to standard Dap.

1.3 Acyl Migration (N-to-N Shift)

The aminoethyl side chain introduces a 1,2-diamine system. If the terminal amine of the ethyl group is acylated, conditions allowing for a 5-membered transition state can trigger an acyl migration to the internal

Caption: Figure 1. Competitive pathway showing the thermodynamic sink of

Part 2: Synthesis & Handling Protocols

To mitigate instability, standard SPPS protocols must be modified. The use of standard base concentrations (20% piperidine) or strong activators (HATU/HBTU) without orthogonal protection often results in >40% byproduct formation.

2.1 Orthogonal Protecting Group Strategy

The "Word of Caution" regarding Dap synthesis is well-documented: never leave the

-

Recommended Building Block: Fmoc-Dap(Mtt)-OH or Fmoc-Dap(Alloc)-OH.

-

Why Mtt? The 4-methyltrityl (Mtt) group is acid-labile but stable to mild base. It allows for selective deprotection on-resin using dilute TFA (1-2%) without cleaving the peptide from the resin.

-

Why Alloc? The Allyloxycarbonyl (Alloc) group is orthogonal to both Fmoc and Boc, removed via Pd(PPh

)

2.2 Optimized Coupling Protocol (Step-by-Step)

This protocol minimizes base-catalyzed lactamization during the incorporation of the Dap residue.

-

Resin Selection: Use a resin with low steric hindrance (e.g., Rink Amide AM) to facilitate the difficult coupling to the secondary amine of the aminoethyl group.

-

Activation: Avoid phosphonium salts (PyBOP/PyAOP) which can be too slow, allowing time for side reactions.

-

Preferred Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

-

Rationale: This combination maintains a lower pH profile than DIPEA-based activation, reducing the deprotonation of the

-amine if it becomes exposed.

-

-

Coupling Conditions:

-

Stoichiometry: 3-4 eq. Amino Acid, 3-4 eq. DIC, 3-4 eq. Oxyma.

-

Time: 60 minutes at Room Temperature. Do not heat. Heating Dap derivatives drastically increases lactamization rates.

-

-

Fmoc Deprotection (Critical Step):

-

Standard 20% Piperidine can cause aspartimide-like side reactions or premature Mtt removal.

-

Modified Cocktail: 0.1 M HOBt in 20% Piperidine/DMF. The HOBt suppresses base-catalyzed side reactions.[1]

-

2.3 Storage & Shelf-Life

-

Solid State: Protected aminoethyl-Dap derivatives (e.g., Fmoc-Dap(Boc-aminoethyl)-OH) are stable at -20°C for 12 months if kept dry.

-

Solution: Avoid storing in DMF/DMSO for >24 hours. Free amines in solution will slowly undergo oxidative deamination or cyclization.

Part 3: Analytical Assessment & Validation

Trustworthiness in synthesis requires proving the absence of the cyclic byproduct. The lactam impurity often co-elutes with the product on standard C18 gradients.

3.1 Mass Spectrometry Shift

The formation of the

| Species | Formula Change | Mass Difference ( |

| Target Linear Peptide | 0 | |

| -18.01 | ||

| Deletion (Lactam Terminus) | Missing AA |

3.2 Diagnostic NMR Signals

If isolation is possible,

-

Linear Dap: The

-proton typically appears at -

Cyclic Dap (Lactam): The rigidification of the ring shifts the

-proton downfield and introduces distinct geminal coupling in the

3.3 Workflow Visualization

Caption: Figure 2. Analytical decision tree for validating the integrity of Dap-containing peptides.

References

-

Li, W., et al. (2013). "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution." Organic & Biomolecular Chemistry, 11(16), 2673-2679. Link

- Context: Establishes the baseline instability and lactamization mechanism for Dap/Dab deriv

-

Montal, M., et al. (1994). "Chemical synthesis and characterization of peptides and oligomeric proteins designed to form transmembrane ion channels."[2][3] International Journal of Peptide and Protein Research, 43(6), 597–607. Link

- Context: Demonstrates the use of Dap substitutions in channel peptides and stability in biological buffers.

-

Stathopoulos, P., et al. (2013). "Side reactions in the SPPS of Cys-containing peptides."[4] Amino Acids, 44(5), 1357-1363.[4] Link

- Context: While focused on Cys, this paper details the alkylation mechanisms and scavenger protocols (EDT/TIS) relevant to nucleophilic side chains like aminoethyl-Dap.

-

BenchChem. "The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide." Link

-

Context: General properties and conformational tendencies of Dap residues.[5]

-

Sources

- 1. peptide.com [peptide.com]

- 2. krex.k-state.edu [krex.k-state.edu]

- 3. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Trypsin-Resistant Peptides via Aza-Lysine Incorporation

This Application Note and Protocol guide details the synthesis of trypsin-resistant peptides using aza-lysine (azaLys) analogs. In this context, "aza-lysine" refers to the backbone modification where the

Abstract

Proteolytic instability is a primary bottleneck in peptide drug development.[2] Trypsin, a ubiquitous serine protease, rapidly hydrolyzes peptide bonds at the C-terminus of Lysine (Lys) and Arginine (Arg) residues.[3][4][5] This guide presents a validated protocol for synthesizing aza-lysine (azaLys) peptides using Solid Phase Peptide Synthesis (SPPS). By replacing the

Introduction & Mechanistic Rationale

The Trypsin Problem

Trypsin recognizes the positively charged side chains of Lys and Arg.[6] The catalytic triad (Ser195-His57-Asp102) attacks the scissile carbonyl carbon (P1 position), forming a tetrahedral intermediate that collapses to cleave the peptide bond.

The Aza-Lysine Solution

Incorporating an aza-amino acid (aza-AA) replaces the

-

Electronic Deactivation: The resulting urea-like linkage (semicarbazide) reduces the electrophilicity of the carbonyl carbon, making it a poor target for the nucleophilic serine hydroxyl of trypsin.

-

Conformational Constraint: The planar geometry of the semicarbazide restricts bond rotation, often stabilizing

-turn secondary structures which can further hinder enzyme access. -

Outcome: Peptides containing azaLys at the P1 site exhibit half-lives (

) orders of magnitude higher than their native counterparts.

Chemical Synthesis Strategy

We utilize the Sub-Monomer Approach on solid phase. Unlike standard SPPS which uses pre-made Fmoc-amino acids, aza-residues are constructed directly on the resin in two steps:

-

Activation: The N-terminus of the resin-bound peptide is activated with a carbonic acid derivative (e.g., Bis-PNP or CDI).

-

Hydrazinolysis: A mono-substituted hydrazine carrying the lysine side chain is reacted with the activated terminus.

Key Reagents

-

Activator: Bis(4-nitrophenyl) carbonate (Bis-PNP) or N,N'-Carbonyldiimidazole (CDI).

-

Aza-Lys Precursor:

-Boc-4-aminobutylhydrazine (-

Note: This hydrazine mimics the Lysine side chain. The Boc group protects the

-amine.

-

Detailed Protocol

Phase A: Preparation of Reagents

Safety: Handle all hydrazines and activating agents in a fume hood.

-

Aza-Lys Precursor Stock: Dissolve

-Boc-4-aminobutylhydrazine in DMF to a concentration of 0.5 M. -

Activation Solution: Dissolve Bis(4-nitrophenyl) carbonate (5 eq. relative to resin loading) in dry DCM/DMF (1:1).

Phase B: Solid Phase Synthesis (Sub-Monomer Cycle)

Step 0: Resin Preparation Start with Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides. Swell in DCM for 20 min.

Step 1: Peptide Assembly (Pre-Aza) Synthesize the peptide sequence up to the residue preceding the aza-Lys using standard Fmoc/tBu SPPS (HBTU/DIPEA activation). Remove the final Fmoc group.

Step 2: Activation of N-Terminus

-

Wash resin with DCM (

). -

Add Activation Solution (Bis-PNP carbonate, 5 eq.) and DIPEA (5 eq.) to the resin.

-

Shake at Room Temperature (RT) for 45–60 minutes .

-

Checkpoint: The resin is now an activated carbamate (or isocyanate).

-

Wash extensively with DMF (

) and DCM (

Step 3: Aza-Lysine Insertion

-

Add Aza-Lys Precursor Stock (5 eq. of hydrazine analog) and DIPEA (5 eq.) in DMF.

-

Shake at RT for 2–3 hours (reaction is slower than standard coupling).

-

Wash with DMF (

). -

Validation: Perform a Chloranil test (for secondary amines). A positive result (blue/green beads) confirms the presence of the hydrazine moiety on the resin. Note: Kaiser test is not reliable for hydrazines.

Step 4: Coupling the Next Residue (Post-Aza) The N-terminus is now a secondary amine (semicarbazide). Coupling the next amino acid requires high-efficiency conditions.

-

Use HATU (5 eq.) and HOAt (5 eq.) with DIPEA (10 eq.) in DMF.

-

Double couple (2

2 hours) or couple overnight to ensure completion. -

Proceed with standard SPPS for the remainder of the peptide.

Step 5: Cleavage and Deprotection

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

This step removes the tBu protections and the Boc group on the aza-Lys side chain , yielding the free

-amine. -

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Phase C: Purification

-

Column: C18 Reverse Phase HPLC.

-

Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 45 min.

-

Detection: UV at 214 nm. Aza-peptides may show slightly different retention times than native analogs due to loss of chirality at the

-position.

Experimental Workflow Visualization

Caption: Sub-monomer synthesis cycle for site-specific incorporation of aza-lysine residues.

Validation: Trypsin Resistance Assay

To verify the stability of the synthesized aza-analog, perform a comparative digestion assay against the native peptide.

Protocol

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.8. -

Enzyme: Sequencing Grade Trypsin (Promega or equivalent).

-

Substrate: Prepare 100

M solutions of Native Peptide and Aza-Peptide. -

Reaction: Add Trypsin (ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.

-

Sampling: Take aliquots at

min and 24 hours. -

Quenching: Add 10% TFA to stop the reaction (pH < 2).

-

Analysis: Inject onto HPLC or LC-MS. Calculate % remaining substrate.

Expected Results (Data Summary)

| Parameter | Native Peptide (Lys) | Aza-Analog (azaLys) | Interpretation |

| Cleavage Site | C-term of Lys | C-term of azaLys | Aza-linkage alters scissile bond |

| Half-life ( | < 30 minutes | > 24 hours | Complete Resistance |

| MS Fragments | Distinct cleavage products | Intact parent mass | No hydrolysis observed |

| Bioactivity | High | Variable* | Check binding affinity (often retained) |

Mechanism of Resistance Visualization

Caption: Mechanistic comparison of Trypsin action on Native vs. Aza-Peptide substrates.

References

-

Traoré, M., & Lubell, W. D. (2015). Solid-Phase Synthesis of Aza-Lysine Peptide Analogue of Trypsin Substrate.[1][4] Proceedings of the 24th American Peptide Symposium.

-

Proulx, C., et al. (2011). Azapeptides and their therapeutic potential. Future Medicinal Chemistry, 3(9), 1139–1164.

-

Vanderesse, R., et al. (2013). Aza-peptides: A relevant scaffold for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4473-4479.

-

Chingle, R., et al. (2017). Solid-phase synthesis of aza-peptides. New Journal of Chemistry, 41, 10610-10616.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial peptides with stability toward tryptic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 4. 5z.com [5z.com]

- 5. Beyond the known cuts: trypsin specificity in native proteins | bioRxiv [biorxiv.org]

- 6. LC MS Peptide Mapping after Trypsin Digestion of Proteins [sigmaaldrich.com]

Incorporating Fmoc-L-Dap(2-Boc-aminoethyl)-OH into histone peptides

Application Note: Site-Specific Incorporation of Methyl-Lysine Mimics into Histone Peptides using Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Abstract & Introduction

The Epigenetic Challenge: Histone post-translational modifications (PTMs), particularly lysine methylation, are fundamental regulators of chromatin structure and gene expression.[1] Investigating the "histone code" requires precise chemical tools—specifically, histone peptides with defined methylation states (mono-, di-, or tri-methylated) at specific positions (e.g., H3K4, H3K9, H3K27).

The Solution:

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (also known as Fmoc-4-azalysine(Boc)-OH ) is a specialized building block designed to synthesize methyl-lysine mimics directly on the solid phase. By replacing the

Scope of this Guide: This protocol details the incorporation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH into histone sequences using Solid-Phase Peptide Synthesis (SPPS). It focuses on the critical on-resin methylation step required to generate H3Kme1/me2 mimics and prevent side-chain branching.

Chemical Basis & Strategic Logic

Structural Comparison

The 4-azalysine scaffold is isosteric with native lysine but possesses distinct chemical properties due to the internal nitrogen atom.

| Feature | Native Lysine | 4-Azalysine (Dap-aminoethyl) | Significance |

| Side Chain | Isosteric substitution (C | ||

| Internal Atom | Nucleophilic handle for alkylation. | ||

| pKa ( | ~10.5 | ~9.5 - 10.0 | Slightly lower, but retains positive charge at physiological pH. |

| Methylation | Requires enzymatic writers | Chemical methylation on-resin | Allows "dialing in" Me1/Me2 states. |

The "Branching" Risk

A critical nuance often overlooked is the reactivity of the internal secondary amine.

-

The Risk: After coupling Fmoc-L-Dap(2-Boc-aminoethyl)-OH, the internal amine is a free secondary amine . If left unmodified, it will react with the next activated Fmoc-amino acid during chain elongation, leading to branched peptides and sequence failure.

-

The Strategy: The internal amine MUST be modified (methylated or acetylated) before the removal of the N-terminal Fmoc group. This converts the reactive secondary amine into a non-nucleophilic tertiary amine (in the case of dimethylation) or a sterically hindered species.

Experimental Protocol

Materials & Reagents

-

Building Block: Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS: 2250436-46-3).

-

Resin: Rink Amide MBHA (Loading 0.3–0.5 mmol/g) for C-terminal amides (typical for histone tails).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).

-

Methylation Cocktail: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

), Acetic Acid, DMF.

Workflow Diagram (DOT)

Figure 1: Critical workflow for incorporating Fmoc-L-Dap(2-Boc-aminoethyl)-OH. The methylation step is essential to block the internal amine.

Detailed Step-by-Step Procedure

Step 1: Coupling of Fmoc-L-Dap(2-Boc-aminoethyl)-OH

-

Swell Resin: Ensure the resin-bound peptide (N-term free) is swollen in DMF.

-

Activation: Dissolve Fmoc-L-Dap(2-Boc-aminoethyl)-OH (3.0 equiv), HATU (2.9 equiv), and DIEA (6.0 equiv) in DMF. Pre-activate for 30 seconds.

-

Note: Use slightly less HATU than AA to prevent capping by tetramethylguanidinium.

-

-

Coupling: Add to resin and shake for 2 hours at room temperature.

-

QC: Perform a Kaiser test (should be negative) or Chloranil test.

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: On-Resin Reductive Methylation (The "Aza-Methylation") Goal: To convert the internal secondary amine to a methyl/dimethyl tertiary amine.

-

Preparation: Prepare a solution of Formaldehyde (37% aq., 10 equiv) and Acetic Acid (1% v/v) in DMF.

-

Imine Formation: Add the Formaldehyde/AcOH solution to the resin. Shake for 15 minutes . This forms the iminium ion on the internal nitrogen.

-

Reduction: Add Sodium Cyanoborohydride (

, 10 equiv) dissolved in a minimal amount of DMF/MeOH to the reaction vessel. -

Reaction: Shake for 2–4 hours at room temperature.

-

Optimization: For dimethylation, repeat the Formaldehyde/Reduction cycle once more.

-

-

Wash: Thoroughly wash with DMF (5x) and DCM (5x) to remove toxic cyanoborohydride residues.

Step 3: Chain Elongation

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Note: The internal amine is now a tertiary amine (if methylated) and will not react. The alpha-amine is now free.

-

-

Next Coupling: Proceed with the next Fmoc-amino acid using standard protocols.

Step 4: Cleavage & Deprotection

-

Cocktail: TFA/TIS/Water (95:2.5:2.5).

-

Time: 2–3 hours.

-

Result: The N-terminal Fmoc is removed (if final), the side-chain Boc is removed (exposing the terminal primary amine), and the internal amine remains methylated.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

The incorporation of the Aza-Lysine derivative results in specific mass shifts compared to native Lysine.

| Species | Formula Modification | Mass Shift ( |

| Native Lysine | Reference | 0 |

| 4-Azalysine (Unmodified) | C | +1 Da (approx) |

| 4-Azalysine (Methyl) | + | +15 Da (vs Lys) |

| 4-Azalysine (Dimethyl) | + | +29 Da (vs Lys) |

-

Diagnostic Check: Look for the +1 Da shift (Aza vs Carbon) + Methylation mass.

-

Fragmentation: Aza-peptides may show distinct fragmentation patterns near the aza-residue due to the urea-like character if carbonylated, or simple amine fragmentation.

Troubleshooting

| Issue | Probable Cause | Solution |

| Branched Peptide / Double Mass | Internal amine reacted with next AA. | Incomplete Methylation. Increase reaction time or repeats of the reductive alkylation step. |

| Incomplete Coupling of Dap | Steric hindrance of the bulky side chain. | Use HOAt additive or double coupling at higher temperature (40°C). |

| Low Yield after Cleavage | Aggregation of hydrophobic sequence. | Use Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) in the histone tail sequence. |

References

-

Chhabra, S. R., Mahajan, A., & Chan, W. C. (2002). Homochiral 4-Azalysine Building Blocks: Syntheses and Applications in Solid-Phase Chemistry.[1] The Journal of Organic Chemistry, 67(12), 4017–4029. Link

-

Al Temimi, A. H. K., et al. (2020). Fine-tuning of lysine side chain modulates the activity of histone lysine methyltransferases.[1] Scientific Reports, 10, 21574.[1] Link

-

Simon, M. D., et al. (2007). The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones. Cell, 128(5), 1003-1012. Link

-

Traoré, M., et al. (2014). Diversity-oriented synthesis of azapeptides with basic amino acid residues: aza-lysine, aza-ornithine, and aza-arginine.[2][3] Organic Letters, 16(11), 2966-2969. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Ticket ID: #SOL-DAP-001 Status: Open Agent: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Solubility & Aggregation in DMF

Executive Summary

You are encountering solubility issues with Fmoc-L-Dap(2-Boc-aminoethyl)-OH in Dimethylformamide (DMF). This amino acid derivative is structurally related to PNA (Peptide Nucleic Acid) backbones and contains a highly polar, hydrogen-bond-donating side chain.

The Root Cause: The "cloudiness" or gelation you observe is rarely due to simple insolubility. It is caused by intermolecular hydrogen bonding (aggregation) between the amide/amine protons on the side chain and the Fmoc urethane group. This forms "beta-sheet-like" structures in solution that DMF alone cannot disrupt.

This guide provides a tiered troubleshooting approach to break these aggregates and achieve a clear, coupling-ready solution (0.1M – 0.2M).

Part 1: The Diagnostic Workflow

Before altering your solvent system, use this decision tree to identify the severity of the aggregation.

Figure 1: Diagnostic logic flow for troubleshooting Fmoc-amino acid solubility. Follow the red path for persistent aggregates.

Part 2: Chemical Modifiers (The "Fixes")

When pure DMF fails, you must introduce additives that disrupt hydrogen bonds (Chaotropes) or increase polarity (Cosolvents).

Comparative Analysis of Solubilizing Agents

| Modifier | Recommended Conc. | Mechanism of Action | Pros | Cons |

| LiCl (Lithium Chloride) | 0.4 M – 0.8 M | Chaotropic: Disrupts H-bond networks directly. | Gold standard for aggregation; chemically inert to Fmoc. | Hygroscopic; requires thorough washing of resin after coupling. |

| DMSO (Dimethyl Sulfoxide) | 10% – 20% (v/v) | Solvation: High dielectric constant breaks structure. | Extremely effective for "difficult sequences." | High viscosity; difficult to remove; oxidizer (avoid with Met/Cys). |

| NMP (N-Methyl-2-pyrrolidone) | 100% (Replace DMF) | Polarity: More polar than DMF. | Better swelling for polystyrene resins.[1] | More expensive; amine impurities can degrade Fmoc over time. |

| Triton X-100 | 1% (w/v) | Surfactant: Prevents hydrophobic clumping. | Good for hydrophobic aggregation. | Hard to wash out; can cause foaming. |

Expert Insight: For Fmoc-L-Dap(2-Boc-aminoethyl)-OH , we recommend Method A (LiCl) first. The specific issue with Dap derivatives is H-bonding, which LiCl targets specifically. Use DMSO only if LiCl fails or if you lack Met/Cys in your sequence.

Part 3: The "Self-Validating" Dissolution Protocol

Do not simply mix and hope. Follow this protocol to ensure the solution is chemically active and aggregate-free.

Target Concentration: 0.2 M Volume: 5 mL (Example)

Step-by-Step Workflow

-

Weighing: Calculate the mass for 1.0 mmol of Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

-

The "Dry" Mix: Add LiCl (Lithium Chloride) directly to the dry amino acid powder.

-

Ratio: 85 mg LiCl per 5 mL of final solvent (Targeting ~0.4M LiCl).

-

-

Solvent Addition: Add 4 mL of DMF (hold back 1 mL).

-

Physical Agitation: Vortex vigorously for 30 seconds.

-

Sonication (The Critical Step):

-

Place the vial in an ultrasonic bath.

-

Temp: Set to 35°C (Do NOT exceed 40°C to prevent Fmoc cleavage).

-

Time: 10–15 minutes.

-

-

The Tyndall Effect Test (Validation):

-

Shine a laser pointer (or bright focused light) through the vial.

-

Fail: If you see a solid beam of light (scattering), micro-aggregates remain. Action: Add 0.5 mL DMSO and re-sonicate.

-

Pass: The beam is invisible or very faint. The solution is true.

-

-

Final Volume: Top up to 5 mL with DMF.

Figure 2: The "Dry Mix" LiCl protocol ensures chaotropic salts are present from the moment solvation begins.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to 60°C to dissolve it faster? A: No. While heat improves solubility, Fmoc groups are unstable at high temperatures in DMF, especially if the DMF contains trace amines (dimethylamine). Heating can lead to premature Fmoc removal (loss of protection) or racemization of the Dap alpha-carbon. Keep temperatures below 40°C .

Q2: Will LiCl interfere with my coupling reagents (HBTU/HATU)? A: Generally, no. LiCl is compatible with standard carbodiimide and uronium/phosphonium coupling chemistries. However, it is critical to wash the resin with pure DMF immediately after the coupling step to remove the salts before the next deprotection. Residual salts can slow down piperidine deprotection.

Q3: I am using an automated synthesizer. Can I use NMP instead of DMF/LiCl? A: Yes. If your synthesizer cannot handle viscous DMSO or dissolved salts (potential for line clogging), switching the main solvent to NMP (N-Methyl-2-pyrrolidone) is the safest engineering solution. NMP is a superior solvent for Dap derivatives but is more expensive.

Q4: Why is this specific Dap derivative so difficult compared to Fmoc-Ala-OH? A: Fmoc-L-Dap(2-Boc-aminoethyl)-OH contains a "beta-amino" functionality. The proximity of the side-chain nitrogen to the backbone allows it to form internal hydrogen bonds or "clump" with other molecules, mimicking the behavior of PNA (Peptide Nucleic Acids). This creates a "gel" rather than a true precipitate.

References

-

CEM Corporation. (2021). Peptide Synthesis: Handling Difficult Sequences.[2] (General Industry Standard for LiCl usage).

-

ResearchGate (Community Discussion). (2015). Strategies for difficult sequences in solid phase synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete peptide coupling reactions, particularly when dealing with sterically hindered amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your peptide synthesis endeavors. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

I. Foundational Knowledge: Understanding the Challenge

Q1: Why do sterically hindered amino acids often result in incomplete coupling?